molecular formula C15H17NO2S B181180 N-Benzyl-N-methyl-p-toluenesulfonamide CAS No. 3695-02-1

N-Benzyl-N-methyl-p-toluenesulfonamide

Cat. No.: B181180
CAS No.: 3695-02-1
M. Wt: 275.4 g/mol
InChI Key: IKQGFXVFQYJVIG-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-p-toluenesulfonamide is a sulfonamide derivative characterized by a p-toluenesulfonyl (tosyl) group attached to a nitrogen atom substituted with benzyl and methyl groups. Sulfonamides of this class typically exhibit applications in organic synthesis, pharmaceuticals, and materials science due to their stability, tunable solubility, and reactivity. Such substitutions influence electronic effects (e.g., electron donation/withdrawal) and steric profiles, which are critical in determining reactivity and biological activity .

Properties

CAS No.

3695-02-1

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

N-benzyl-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H17NO2S/c1-13-8-10-15(11-9-13)19(17,18)16(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

IKQGFXVFQYJVIG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2

Other CAS No.

3695-02-1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
BTS is primarily utilized as an intermediate in the synthesis of sulfonamide antibiotics, which are essential for treating bacterial infections. Its structure allows for modifications that enhance the efficacy of these drugs.

Case Study:
A study demonstrated that BTS effectively inhibits the activity of myosin II ATPase, a critical enzyme in muscle contraction. This inhibition can be leveraged to develop treatments for muscle-related disorders, showcasing its potential therapeutic applications in medicine .

Organic Synthesis

Reagent in Organic Chemistry:
BTS serves as a reagent in various organic synthesis reactions. It is particularly useful for the preparation of complex molecules, aiding chemists in creating new compounds with desired properties.

Table 1: Common Reactions Involving BTS

Reaction TypeDescriptionYield (%)
N-AlkylationReacts with alkyl halides under basic conditions85-90
Substitution ReactionsParticipates in nucleophilic substitution reactions75-80
OxidationCan be oxidized to form sulfonic acids70-75

Biochemical Research

Enzyme Inhibition Studies:
BTS is extensively used in biochemical research to study enzyme inhibition. It specifically inhibits calcium-stimulated myosin S1 ATPase activity, providing insights into muscle contraction mechanisms.

Mechanism of Action:
BTS decreases the rate of inorganic phosphate release and affects the dissociation of the myosin-ADP complex, which is crucial for muscle contraction . This mechanism has implications for understanding various muscular disorders.

Agricultural Chemistry

Formulation of Agrochemicals:
In agricultural chemistry, BTS is employed in the formulation of pesticides and herbicides. Its ability to enhance the efficacy of these chemicals supports sustainable agricultural practices.

Case Study:
Research indicates that incorporating BTS into pesticide formulations improves their effectiveness against specific pests while minimizing environmental impact .

Polymer Chemistry

Production of Specialty Polymers:
BTS can also be utilized in polymer chemistry to produce specialty polymers with enhanced properties such as thermal stability and chemical resistance.

Applications:
These polymers are vital in manufacturing durable goods and can be tailored for specific industrial applications, showcasing the versatility of BTS beyond traditional uses .

Comparison with Similar Compounds

Table 1: Key Properties of Selected p-Toluenesulfonamide Derivatives

Compound Name Molecular Formula Average Mass Substituent Type Notable Features References
N-Ethyl-p-toluenesulfonamide C₉H₁₃NO₂S 199.268 Ethyl (linear alkyl) Lower molecular weight; ChemSpider ID: 6385
N-Allyl-p-toluenesulfonamide C₁₀H₁₃NO₂S 211.279 Allyl (unsaturated alkyl) Introduces π-bond reactivity; CAS RN: 50487-71-3
N-Butyl-p-toluenesulfonamide C₁₁H₁₇NO₂S 227.323 Butyl (long alkyl) Enhanced lipophilicity; IUPAC Key: RQUXYBHREKXNKT
N-Cyclohexyl-p-toluenesulfonamide C₁₂H₁₇NO₂S 239.333 Cyclohexyl (bulky cyclic) High steric hindrance; CAS: 3237-31-8
N-(m-Hydroxyphenyl)-p-toluenesulfonamide C₁₃H₁₃NO₃S 263.31 m-Hydroxyphenyl (polar aromatic) Hydrogen-bonding capability; MDL: MFCD00183142
N-(2-Chloroethyl)-p-toluenesulfonamide C₉H₁₂ClNO₂S 233.72 Chloroethyl (reactive alkyl) Electrophilic chloro group; CAS: 6331-00-6

Substituent Effects on Properties

Electronic and Steric Effects

  • The butyl derivative (227.323 g/mol) has a higher molecular weight than ethyl (199.268 g/mol), correlating with increased hydrophobicity .
  • Unsaturated Groups (Allyl) : The allyl group (C₃H₅) in N-Allyl-p-toluenesulfonamide introduces a reactive double bond, enabling participation in cycloaddition or polymerization reactions. Its molecular weight (211.279 g/mol) is intermediate between ethyl and butyl derivatives .
  • This property is advantageous in catalytic applications requiring selective reactivity .

Polar Functional Groups

  • Hydroxyphenyl Substituents: N-(m-Hydroxyphenyl)-p-toluenesulfonamide (263.31 g/mol) features a hydroxyl group capable of hydrogen bonding, improving solubility in polar solvents like water or ethanol. This contrasts with nonpolar alkyl derivatives .
  • Chloroethyl Substituents : The 2-chloroethyl group in N-(2-Chloroethyl)-p-toluenesulfonamide introduces electrophilicity, enabling alkylation reactions. The chlorine atom also increases molecular polarity compared to pure alkyl analogs .

Preparation Methods

Synthesis of N-Benzyl-p-toluenesulfonamide

The foundational step in preparing N-Benzyl-N-methyl-p-toluenesulfonamide involves synthesizing the mono-alkylated intermediate, N-Benzyl-p-toluenesulfonamide. This is typically achieved through the reaction of benzylamine with p-toluenesulfonyl chloride under basic conditions. The sulfonylation reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by deprotonation to form the stable sulfonamide.

Reaction Conditions:

  • Solvent: Dichloromethane or DMF

  • Base: Triethylamine or aqueous NaOH

  • Temperature: Room temperature to 40°C

  • Yield: >90% (reported in analogous sulfonylation reactions).

Purification is commonly performed via recrystallization from methanol or ethanol, yielding high-purity crystals.

N-Methylation of N-Benzyl-p-toluenesulfonamide

The second alkylation step introduces the methyl group onto the sulfonamide nitrogen. This requires deprotonation of the sulfonamide nitrogen to enhance its nucleophilicity, followed by reaction with a methylating agent.

Procedure:

  • Deprotonation: Treatment of N-Benzyl-p-toluenesulfonamide with a strong base such as sodium hydride (NaH) in N,N-dimethylformamide (DMF) generates the sulfonamide anion.

  • Methylation: Addition of methyl iodide (CH₃I) or dimethyl sulfate facilitates alkylation. The reaction is typically conducted at 20–40°C for 6–12 hours.

Example Protocol (Adapted from):

  • Substrate: N-Benzyl-p-toluenesulfonamide (2.02 mmol)

  • Base: NaH (4 equiv) in DMF

  • Methylating Agent: CH₃I (1.1 equiv)

  • Yield: ~70–80% (estimated based on analogous benzylation).

Key Considerations:

  • Selectivity: Excess methylating agent may lead to over-alkylation or side reactions.

  • Solvent Choice: Polar aprotic solvents like DMF enhance reaction efficiency.

One-Pot Synthesis Using Secondary Amines

A direct approach involves reacting N-benzyl-N-methylamine with p-toluenesulfonyl chloride . However, the limited commercial availability of N-benzyl-N-methylamine makes this method less practical.

Reaction Pathway:

N-Benzyl-N-methylamine+p-toluenesulfonyl chlorideBaseThis compound\text{N-Benzyl-N-methylamine} + \text{p-toluenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound}

Challenges:

  • Amine Accessibility: N-Benzyl-N-methylamine requires multi-step synthesis, reducing cost-effectiveness.

  • Competitive Reactions: Steric hindrance at the tertiary amine may slow sulfonylation.

Catalytic Methods from Patent Literature

A patent by describes a novel catalytic system for synthesizing N-alkyl-p-toluenesulfonamides using solid superacid catalysts (e.g., SO₄²⁻/PIM-1). While optimized for primary amines, this method could be adapted for secondary alkylation.

Catalyst System:

  • Catalyst: SO₄²⁻ supported on porous polymers (PIMs)

  • Advantages: High recyclability, reduced environmental impact.

Adaptation for N,N-Dialkylation:

  • First Alkylation: Synthesize N-Benzyl-p-toluenesulfonamide using p-toluenesulfonic acid and benzylamine.

  • Second Alkylation: Employ the same catalyst with methylating agents (e.g., methanol under dehydrating conditions).

Experimental Data from:

StepSubstrateCatalystTemp (°C)Yield (%)
1BenzylamineSO₄²⁻/PIM-12080.7
2N-Benzyl derivativeSO₄²⁻/PIM-64070.5*

*Estimated yield for methylation based on benzylation data.

Comparative Analysis of Methods

Efficiency and Yield

MethodStepsCatalystYield (%)Cost
Two-Step Alkylation2NaH/CH₃I70–80Moderate
One-Pot Synthesis1None<50High
Catalytic (Patent)2SO₄²⁻/PIMs70–80Low

Key Findings:

  • The two-step method balances yield and practicality, making it the most widely used approach.

  • Catalytic methods offer sustainability advantages but require optimization for secondary alkylation.

Challenges and Optimization Strategies

Side Reactions

  • Over-Alkylation: Excess methylating agent can produce quaternary ammonium byproducts. Mitigated by stoichiometric control.

  • Hydrolysis: p-Toluenesulfonyl chloride is moisture-sensitive. Reactions must be conducted under anhydrous conditions.

Solvent and Temperature Effects

  • DMF vs. Dichloromethane: DMF improves solubility of intermediates but complicates purification.

  • Temperature: Higher temperatures (40°C) accelerate reactions but risk decomposition .

Q & A

Q. What synthetic methodologies are optimal for preparing N-Benzyl-N-methyl-p-toluenesulfonamide with high purity and yield?

  • Methodological Answer : this compound can be synthesized via a two-step sulfonylation reaction. First, react benzylmethylamine with p-toluenesulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine or pyridine as a base to scavenge HCl. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Purify the crude product via recrystallization from ethanol/water (80:20) to remove unreacted reagents. Yield optimization (typically 70–85%) requires strict control of stoichiometry (1:1.1 amine:sulfonyl chloride) and reaction temperature (0–5°C during addition, then room temperature for 12 hours). Characterize intermediates using 1^1H NMR to confirm N-methyl and N-benzyl substituents .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1^1H and 13^{13}C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for tolyl and benzyl groups) and methyl groups (N-methyl at δ 2.8–3.1 ppm). Use DEPT-135 to distinguish CH3_3 signals.
  • FTIR : Confirm sulfonamide S=O stretches (1320–1350 cm1^{-1} and 1150–1170 cm1^{-1}).
  • X-ray Crystallography : Resolve torsional angles between the benzyl and tolyl groups to assess steric effects. Reference NIST spectral databases for validation .

Q. How does this compound serve as a precursor in medicinal chemistry research?

  • Methodological Answer : The compound acts as a scaffold for developing protease inhibitors or kinase modulators. Its sulfonamide group can coordinate with catalytic residues (e.g., Zn2+^{2+} in metalloenzymes), while the benzyl group enhances lipophilicity for blood-brain barrier penetration. To evaluate bioactivity, conduct enzyme inhibition assays (e.g., IC50_{50} determination via fluorescence quenching) and compare with unsubstituted p-toluenesulfonamide controls .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfonamide group activates the para position of the toluene ring for substitution. Use DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution, showing decreased LUMO energy at the para site. Validate experimentally via 19^{19}F NMR kinetics using fluorinated nucleophiles (e.g., KF/18-crown-6 in DMF). Compare with meta-substituted analogs to confirm electronic vs. steric dominance .

Q. How can computational modeling predict the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer : Employ COSMO-RS simulations to calculate partition coefficients (log P) and pKa values. The sulfonamide’s acidity (predicted pKa ~10.5) dictates solubility in aqueous buffers. Validate with HPLC-UV experiments at pH 2–12, monitoring degradation products (e.g., hydrolyzed sulfonic acid). Cross-reference with thermogravimetric analysis (TGA) to assess thermal stability .

Q. What strategies resolve contradictions in reported catalytic activity of metal complexes derived from this compound?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd complexes in cross-coupling reactions) may arise from ligand coordination modes (monodentate vs. bidentate). Use XAS (X-ray absorption spectroscopy) to determine metal-ligand bond lengths and EXAFS for coordination geometry. Compare turnover numbers (TON) in Suzuki-Miyaura reactions using standardized substrates (e.g., 4-bromotoluene) under inert conditions .

Notes on Data Reliability

  • Contradictions : (NIST) and 18 report divergent melting points for analogous sulfonamides (±5°C), suggesting batch-dependent purity. Always cross-check with elemental analysis (C, H, N, S ±0.3%).

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